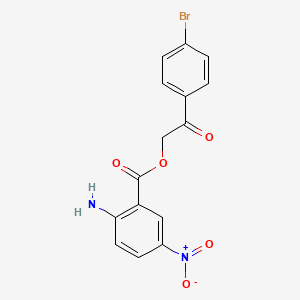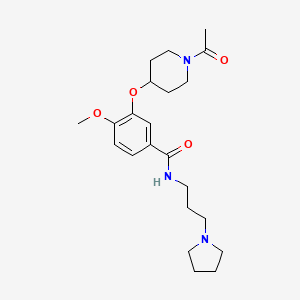
2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate is an organic compound that features a bromophenyl group, an oxoethyl group, an amino group, and a nitrobenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate typically involves multiple steps:
Formation of 4-bromophenyl acetic acid: This can be achieved by bromination of phenylacetic acid.
Esterification: The 4-bromophenyl acetic acid is then esterified with 2-amino-5-nitrobenzoic acid using a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Purification: The resulting ester is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or amines under reflux conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of phenol or aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of nitro and amino groups on biological activity. It may serve as a model compound for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The nitro group could be involved in redox reactions, while the amino group might form hydrogen bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate can influence its reactivity and interactions compared to its analogs with different substituents. Bromine’s larger atomic size and different electronegativity can lead to unique chemical and biological properties.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-amino-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c16-10-3-1-9(2-4-10)14(19)8-23-15(20)12-7-11(18(21)22)5-6-13(12)17/h1-7H,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKGRXBPUIOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4975767.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4975776.png)
![methyl 1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B4975781.png)
![2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid](/img/structure/B4975794.png)
![N-butyl-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4975797.png)
![3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE](/img/structure/B4975799.png)
![2,6-bis(4-mercaptophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4975800.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4975803.png)
![pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B4975808.png)
![N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide](/img/structure/B4975828.png)


![N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B4975856.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[1-(3-pyridinyl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4975860.png)
